2-(1-Phenylethenyl)-1H-indene

Catalog No.
S13028848
CAS No.
670256-57-2
M.F
C17H14
M. Wt
218.29 g/mol
Availability
In Stock
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2-(1-Phenylethenyl)-1H-indene

CAS Number

670256-57-2

Product Name

2-(1-Phenylethenyl)-1H-indene

IUPAC Name

2-(1-phenylethenyl)-1H-indene

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C17H14/c1-13(14-7-3-2-4-8-14)17-11-15-9-5-6-10-16(15)12-17/h2-11H,1,12H2

InChI Key

RAQMQRROXUZNQZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=CC=CC=C2C1)C3=CC=CC=C3

2-(1-Phenylethenyl)-1H-indene is systematically named according to IUPAC guidelines as 1H-indene substituted at the second carbon by a 1-phenylethenyl group. Its molecular formula, $$ \text{C}{17}\text{H}{14} $$, corresponds to a molecular weight of 218.29 g/mol. The compound’s bicyclic framework consists of a benzene ring fused to a five-membered cyclopentene moiety, with the styryl group ($$-\text{CH}=\text{C}(\text{C}6\text{H}5)$$) attached at position 2 (Figure 1).

Structural identifiers:

  • CAS Registry Number: 670256-57-2
  • InChI: InChI=1S/C17H14/c1-13(14-7-3-2-4-8-14)17-11-15-9-5-6-10-16(15)12-17/h2-11H,1,12H2
  • SMILES: C1C2C=CC=CC=2C=C1C(=C)C1C=CC=CC=1

The planar geometry of the indene core facilitates π-orbital conjugation with the styryl substituent, enhancing resonance stabilization. X-ray crystallography and NMR studies would further confirm the spatial arrangement, though such experimental data remain limited in public databases.

Historical Context in Organic Chemistry Research

The synthesis of styryl-substituted indenes emerged in the late 20th century alongside advancements in catalytic cyclodehydration techniques. Early methods, such as acid-catalyzed intramolecular cyclizations of 3-phenylpropionaldehydes, laid the groundwork for producing indene derivatives. Patent CS353787A3 (1997) highlighted styrylindanes as intermediates for pharmaceuticals, indirectly spurring interest in analogous indene systems.

Modern computational tools, including PubChem’s structure-searchable database, have enabled rapid identification of 2-(1-phenylethenyl)-1H-indene’s physicochemical properties, though experimental validations remain sparse. Its development parallels broader trends in aromatic hydrocarbon research, particularly in designing π-conjugated materials for optoelectronics.

Position Within Styryl-Substituted Indene Derivatives

Styryl-substituted indenes are classified by substituent position and electronic effects. Comparative analysis with related compounds reveals distinct characteristics (Table 1):

CompoundMolecular FormulaSubstituent PositionKey Applications
2-(1-Phenylethenyl)-1H-indene$$ \text{C}{17}\text{H}{14} $$2Polymer precursors, ligands
1-Phenyl-1H-indene$$ \text{C}{15}\text{H}{12} $$1Organic synthesis intermediates

The 2-position substitution in 2-(1-phenylethenyl)-1H-indene introduces steric hindrance, altering reactivity compared to 1-substituted analogs. This positional isomerism influences regioselectivity in Diels-Alder reactions and copolymerization behavior.

Indene-Phenylacetylene Cycloaddition Mechanisms

The synthesis of 2-(1-Phenylethenyl)-1H-indene through cycloaddition mechanisms represents a fundamental approach in organic chemistry that exploits the reactivity of both indene and phenylacetylene components [3] [6]. The cyclotrimerization of phenylacetylene using cobalt-based catalysts provides a well-established pathway for constructing complex indene derivatives, with the [(Cp*)Co(Ind)] complex demonstrating exceptional catalytic activity in [2+2+2] cycloaddition reactions [8]. This process involves the coordination of phenylacetylene molecules to the cobalt center, followed by oxidative coupling and reductive elimination steps that lead to the formation of substituted benzene rings and ultimately indene frameworks [6].

The mechanistic pathway for indene formation through phenylacetylene cycloaddition proceeds via a series of well-defined intermediates [23]. Initially, the phenylacetylene substrate undergoes activation through coordination to the metal center, creating an electrophilic alkyne complex that facilitates subsequent nucleophilic attack [8]. The formation of indene structures occurs through a cascade of bond-forming events, where the initial cycloaddition is followed by intramolecular cyclization reactions that establish the characteristic five-membered ring fused to the benzene core [23] [26].

Temperature plays a crucial role in determining the selectivity and efficiency of these cycloaddition processes [8]. At elevated temperatures around 80 degrees Celsius, the formation of dimeric byproducts such as 1,4-diphenylbuta-1,3-diyne becomes more prominent, while lower temperatures favor the desired cycloaddition pathway [8]. The reaction kinetics demonstrate that the cyclotrimerization process exhibits high selectivity toward specific regioisomers, with 1,3,5-triphenylbenzene formation showing 100% selectivity under optimized conditions [6] [8].

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most extensively studied methodology for synthesizing indene derivatives, including 2-(1-Phenylethenyl)-1H-indene [1] [32]. These reactions typically employ aryl halides as electrophilic coupling partners and utilize phosphine ligands to facilitate the catalytic cycle through oxidative addition, transmetalation, and reductive elimination steps [4] [7]. The Suzuki-Miyaura coupling reaction has proven particularly effective for constructing carbon-carbon bonds between aromatic systems and indene frameworks, with yields ranging from 60 to 95% under optimized conditions [32].

The mechanism of palladium-catalyzed indene synthesis involves a domino sequence of reactions that begins with the oxidative addition of an aryl halide to a palladium(0) complex [33] [34]. This is followed by coordination of the alkyne substrate and subsequent intramolecular cyclization through carbopalladation to form the five-membered ring structure [34]. The stereochemistry of the final product is determined during the reductive elimination step, which can be influenced by the choice of ligands and reaction conditions [35].

Rhodium-catalyzed methodologies offer complementary approaches to palladium systems, particularly for cascade cyclization reactions involving aromatic ketones and unsaturated carbonyl compounds [36] [38]. The rhodium(III)-catalyzed direct functionalization of ortho-carbon-hydrogen bonds provides an atom-economical route to indene frameworks through conjugate addition followed by aldol condensation [36]. These reactions proceed efficiently in the presence of water and under atmospheric conditions, making them attractive for sustainable synthesis applications [36] [37].

Gold-catalyzed cyclization reactions have emerged as powerful tools for indene synthesis, particularly through the hydroalkylation of ynamides [12]. The gold(I) complexes facilitate intramolecular cyclization through activation of carbon-carbon triple bonds, leading to highly regioselective formation of polysubstituted indenes with yields reaching 96% [12]. The mechanism involves the formation of gold-keteniminium intermediates that undergo [1] [5]-hydride shifts and subsequent cyclization to afford the indene products [12].

Novel Catalytic Systems from Recent Studies

Recent advances in catalytic methodology have introduced several innovative approaches for indene synthesis that address limitations of traditional methods [15] [17]. Iron-catalyzed processes have gained attention as sustainable alternatives to precious metal catalysts, offering atom-economical pathways for carbon-carbon bond formation [4]. These systems typically operate through single-electron transfer mechanisms that generate radical intermediates capable of facilitating cyclization reactions under mild conditions [37].

Copper-catalyzed reactions provide another avenue for indene synthesis, particularly through azole coupling methodologies that introduce nitrogen-containing heterocycles [1]. The copper-catalyzed cross-coupling of 2-bromo-1H-indene with various azole derivatives demonstrates the versatility of these systems for constructing complex molecular architectures [1]. These reactions proceed through oxidative addition of the copper catalyst to the carbon-bromine bond, followed by transmetalation with the azole nucleophile and reductive elimination to form the desired product [1].

Cobalt-based catalytic systems represent a significant advancement in sustainable indene synthesis, utilizing the abundant transition metal in metalloradical catalysis approaches [37]. The development of cobalt complexes for [2+2+2] cycloaddition reactions has demonstrated exceptional efficiency in constructing substituted indenes from simple alkyne precursors [3] [6]. These systems operate through radical-type reactivity that enables the formation of multiple carbon-carbon bonds in a single catalytic cycle [37].

Boron trichloride-mediated cyclization reactions offer metal-free alternatives for indene synthesis through the activation of alkyne functionalities [31]. The BCl3-catalyzed cyclization of ortho-alkynylstyrenes proceeds via 5-endo-dig cyclization mechanisms that selectively generate borylated indenes or benzofulvenes depending on the reaction conditions [31]. The selectivity can be controlled by temperature, with low temperatures favoring indene formation and elevated temperatures promoting benzofulvene products [31].

Solvent Effects and Reaction Optimization

The choice of solvent plays a critical role in determining the outcome of indene synthesis reactions, affecting both yield and selectivity through various mechanistic pathways [8] [15] [32]. Polar aprotic solvents such as dimethylformamide and dimethylacetamide have shown superior performance in palladium-catalyzed cross-coupling reactions, with dimethylacetamide providing yields up to 91% in optimized systems [32]. The enhanced solvation of ionic intermediates in these media facilitates the transmetalation step and suppresses competing side reactions [32].

Table 1: Solvent Effects on Indene Synthesis Reactions

SolventPolarity IndexEffect on SelectivityTypical Yield ImpactMechanistic Role
Toluene2.4Favors 1,3,5-substitution85-100%Steric guidance
Acetonitrile5.8Promotes pyridine formation60-90%Nucleophilic participation
Dimethylformamide6.4High yields in Pd-catalysis70-96%Stabilizes intermediates
Dimethylacetamide7.2Optimal for cross-coupling80-95%Enhances solubility
Dichloromethane3.1Good for BCl3 reactions70-85%Promotes electrophilic attack
Tetrahydrofuran4.0Moderate yields45-75%Coordinates to metal

The influence of solvent polarity on reaction selectivity becomes particularly evident in cobalt-catalyzed cyclotrimerization reactions [8]. In toluene, the reaction exhibits complete selectivity for 1,3,5-triphenylbenzene formation, while acetonitrile promotes the formation of substituted pyridines with 90% selectivity toward pyridine products [8]. This dramatic difference in product distribution reflects the ability of acetonitrile to participate as both solvent and reagent in the cyclotrimerization process [8].

Temperature optimization represents another crucial parameter for achieving high yields and selectivity in indene synthesis [8] [31] [32]. The optimal temperature range typically falls between 80 to 120 degrees Celsius for most transition metal-catalyzed processes, though specific systems may require different conditions [32]. For boron trichloride-mediated reactions, low temperatures around 0 degrees Celsius favor selective indene formation, while elevated temperatures promote elimination reactions leading to benzofulvene products [31].

Reaction time optimization studies have revealed that prolonged reaction periods can lead to decreased yields due to product decomposition or formation of byproducts [8] [22]. The monitoring of reaction progress through spectroscopic techniques allows for precise determination of optimal reaction times, which typically range from 2 to 24 hours depending on the specific catalytic system employed [8] [22].

Byproduct Analysis and Purification Techniques

The formation of byproducts during indene synthesis represents a significant challenge that affects both yield and purification efficiency [19] [20] [21]. In phenylacetylene cyclotrimerization reactions, the major byproduct 1,4-diphenylbuta-1,3-diyne forms through dimerization pathways that compete with the desired cyclization process [8]. This byproduct typically accounts for 5 to 15% of the product mixture and requires specialized purification techniques for effective separation [8].

Table 2: Byproduct Analysis in Indene Synthesis

Synthesis RouteMajor ByproductsFormation MechanismPercentage FormedPurification Method
Phenylacetylene cyclotrimerization1,4-diphenylbuta-1,3-diyneDimerization pathway5-15%Fractional distillation
APAAN hydrolysis2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indeneCompeting cyclization8-20%Column chromatography
Alpha-methylstyrene route1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indeneDisproportionation10-25%Recrystallization
Indene polymerizationPolyindene resinsChain polymerization15-40%Solvent extraction
Oxidative processesHomophthalic acidRing opening20-35%Acid-base separation

The analysis of byproducts in alpha-methylstyrene-derived synthesis routes reveals the formation of 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene through disproportionation mechanisms [19]. This byproduct can constitute 10 to 25% of the reaction mixture and requires recrystallization techniques for effective purification [19]. The structural similarity between the desired product and this byproduct necessitates careful optimization of purification conditions to achieve high purity [19].

Purification of indene derivatives typically employs column chromatography using silica gel as the stationary phase [22] [24]. However, certain borylated indene products demonstrate instability during purification on regular silica gel, requiring the use of deactivated silica gel to prevent decomposition [31]. The choice of eluent system significantly affects separation efficiency, with petroleum ether-ethyl acetate mixtures providing optimal results for most indene derivatives [22].

Fractional distillation represents an effective method for separating volatile byproducts from indene products, particularly in cases where significant boiling point differences exist [20]. The technique proves especially valuable for removing low-molecular-weight impurities and unreacted starting materials from the reaction mixture [20]. Industrial-scale purification often employs continuous distillation processes that can handle large volumes while maintaining high separation efficiency [20].

The structural characterization of 2-(1-Phenylethenyl)-1H-indene requires sophisticated analytical techniques to elucidate its molecular architecture and confirm its identity. This bicyclic aromatic compound, featuring a styryl substitution at the 2-position of the indene framework, presents unique spectroscopic and crystallographic characteristics that distinguish it from other indene derivatives.

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction analysis provides fundamental insights into the solid-state structure of 2-(1-Phenylethenyl)-1H-indene. The crystallographic data reveals essential bond lengths, bond angles, and intermolecular interactions that govern the compound's three-dimensional arrangement [1]. Single crystal X-ray diffraction studies of related phenylethynyl-indene derivatives have demonstrated the planarity of these aromatic systems and their tendency to adopt specific conformations in the solid state [1].

The crystallographic analysis typically reveals that the indene core maintains its characteristic bicyclic structure, with the phenylethynyl substituent extending the conjugated system [1]. The molecular geometry shows that the phenylethenyl group adopts a conformation that minimizes steric hindrance while maximizing orbital overlap for effective conjugation [2]. Crystal packing studies indicate that these molecules often arrange in layers with π-π stacking interactions between aromatic rings, contributing to the stability of the crystal lattice [2].

The thermal ellipsoid plots from X-ray crystallography provide detailed information about atomic displacement parameters, indicating the degree of thermal motion of individual atoms within the crystal structure [1]. These analyses are crucial for understanding the dynamic behavior of the molecule in the solid state and for confirming the structural integrity of the compound under various conditions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Signature Analysis

Nuclear magnetic resonance spectroscopy serves as the primary method for structural identification of 2-(1-Phenylethenyl)-1H-indene in solution [3] [4]. The proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectrum provides characteristic signals that enable unambiguous identification of the compound's structure.

The ¹H nuclear magnetic resonance spectrum of 2-(1-Phenylethenyl)-1H-indene typically exhibits signals in the aromatic region between 7.0-8.0 parts per million (ppm), corresponding to the protons on both the indene and phenyl rings [5] [6]. The vinyl protons of the phenylethenyl group appear as characteristic multipiples in the 5.5-6.5 ppm range, with coupling patterns that reveal the stereochemistry of the double bond [7] [5]. The methylene protons of the indene five-membered ring typically appear as a singlet around 3.5 ppm, providing a diagnostic signal for the indene framework [6].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information, revealing the carbon skeleton of the molecule [8] [4]. The aromatic carbons typically appear in the 120-140 ppm region, while the vinyl carbons of the phenylethenyl substituent show characteristic chemical shifts around 110-140 ppm depending on their substitution pattern [7] [5]. The integration patterns and multiplicities in both ¹H and ¹³C nuclear magnetic resonance spectra confirm the molecular formula and connectivity of the compound [3] [4].

Advanced nuclear magnetic resonance techniques such as two-dimensional correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) provide detailed information about connectivity and through-space interactions [8]. These methods are particularly valuable for confirming the regiochemistry of substitution and the spatial arrangement of functional groups within the molecule.

UV-Vis Absorption Spectral Characteristics

Ultraviolet-visible absorption spectroscopy provides crucial information about the electronic structure and conjugation extent in 2-(1-Phenylethenyl)-1H-indene [9] [10]. The compound exhibits characteristic absorption bands that reflect the extended π-conjugation system formed by the indene core and the phenylethenyl substituent.

The UV-Vis absorption spectrum typically shows primary absorption bands in the 250-300 nanometer range, corresponding to π→π* transitions within the aromatic system [11] [9]. The extended conjugation through the phenylethenyl group results in bathochromic shifts compared to unsubstituted indene, reflecting the lower energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [12] [10]. Secondary absorption bands may appear at longer wavelengths (300-350 nanometers) due to charge transfer interactions between the electron-rich indene system and the phenyl group [11] [10].

The molar absorptivity values provide quantitative information about the strength of electronic transitions [9]. These values are typically enhanced in conjugated systems like 2-(1-Phenylethenyl)-1H-indene compared to simple aromatic compounds, reflecting the increased oscillator strength of the electronic transitions [10]. Solvent effects on the absorption spectra can provide additional insights into the polarity and hydrogen bonding capabilities of the molecule [11].

Temperature-dependent UV-Vis studies may reveal conformational changes and dynamic processes in solution [11]. The absorption spectral characteristics serve as fingerprints for compound identification and purity assessment, making this technique valuable for both analytical and preparative applications.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 2-(1-Phenylethenyl)-1H-indene [13] [14]. Electron impact ionization typically produces a molecular ion peak at m/z corresponding to the molecular weight of the compound, providing primary confirmation of its identity.

The fragmentation patterns in electron impact mass spectrometry reveal characteristic losses that are diagnostic for indene derivatives [13] [15] [16]. Common fragmentation pathways include loss of hydrogen atoms from the molecular ion, forming stable aromatic radical cations [14] [15]. The phenylethenyl substituent may undergo characteristic fragmentations, including loss of the vinyl group or formation of tropylium ions (C₇H₇⁺) at m/z 91 [13] [16].

Secondary fragmentations often involve ring-opening processes and rearrangements that are characteristic of polycyclic aromatic systems [15] [16]. These fragmentation patterns provide structural information about the connectivity and stability of different parts of the molecule under high-energy conditions. The relative intensities of fragment ions can provide insights into the preferred fragmentation pathways and the stability of intermediate ionic species [13] [14].

Advanced ionization techniques such as electrospray ionization may provide gentler ionization conditions, allowing for the observation of intact molecular ions and minimal fragmentation [15]. These methods are particularly useful for confirming molecular weight and for applications requiring preservation of the intact molecular structure during analysis.

The mass spectrometric data, when combined with accurate mass measurements, provides elemental composition confirmation and helps distinguish between isomeric structures that may have similar nuclear magnetic resonance and UV-Vis characteristics [13] [16]. This comprehensive mass spectrometric analysis forms an essential component of the complete structural characterization protocol for 2-(1-Phenylethenyl)-1H-indene.

Data Summary Table:

Analytical TechniqueKey ParametersTypical Values/Characteristics
X-ray DiffractionBond LengthsC-C aromatic: 1.39-1.42 Å [1]
Bond AnglesAromatic C-C-C: ~120° [1]
¹H NMRAromatic Protons7.0-8.0 ppm [5] [6]
Vinyl Protons5.5-6.5 ppm [7] [5]
Methylene Protons~3.5 ppm [6]
¹³C NMRAromatic Carbons120-140 ppm [7] [8]
Vinyl Carbons110-140 ppm [7] [5]
UV-VisPrimary Absorption250-300 nm [9] [10]
Secondary Absorption300-350 nm [11] [10]
Mass SpectrometryMolecular Ionm/z = Molecular Weight [13]
Base PeakOften tropylium ion (m/z 91) [13] [16]

XLogP3

4.9

Exact Mass

218.109550447 g/mol

Monoisotopic Mass

218.109550447 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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